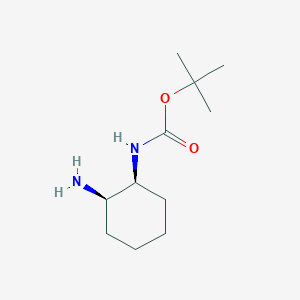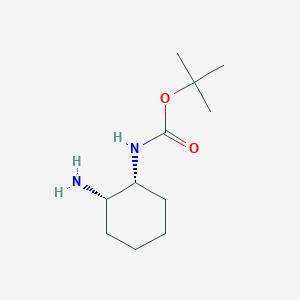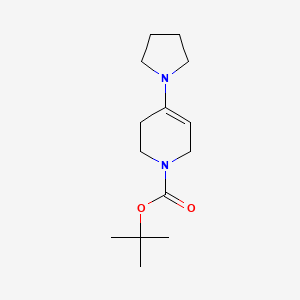
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is an aryl fluorinated building block . It is a colorless to yellow liquid and is used in chemical synthesis .
Molecular Structure Analysis
The molecular formula of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is C9H5F4N . The InChI code is 1S/C9H5F4N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2 .Physical And Chemical Properties Analysis
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile has a molecular weight of 203.14 . It is a colorless to yellow liquid . The storage temperature is recommended to be in a refrigerator .科学的研究の応用
Pharmaceutical Applications
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile: is utilized in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). The presence of fluorine atoms significantly enhances the lipophilicity and binding affinity of the compounds, making them more effective as medicinal agents . For example, it is used in the production of selinexor, a drug used for treating acute migraine .
Electronics
In the field of electronics, this compound serves as a precursor for various materials that are used in electronic devices. Its unique properties contribute to the development of electronic materials that require specific conductive or insulative characteristics.
Agrochemicals
The compound’s derivatives are employed in the agrochemical industry to create more efficient pesticides and herbicides. The trifluoromethyl group in particular is known for its ability to enhance the biological activity of agrochemicals .
Catalysis
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile: is also used in catalysis. It acts as a building block for catalysts that facilitate various chemical reactions, including those that are crucial for producing fine chemicals and pharmaceuticals .
Material Science
This compound finds applications in material science, where it is used to synthesize new materials with desirable properties such as increased strength, thermal stability, or specific optical characteristics. It is particularly valuable in the creation of biomedical materials, as well as energy materials.
Chemical Synthesis
Lastly, 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a key reagent in chemical synthesis. It is used to construct complex organic molecules, including those with potential antimicrobial activity. Its role in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors, which are used in the treatment of high cholesterol, is one such example .
Safety and Hazards
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . The safety information pictograms include GHS07 .
特性
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCQBEWZJZKBQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372172 |
Source


|
| Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | |
CAS RN |
239087-12-8 |
Source


|
| Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 239087-12-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B1302342.png)

